Lipophilicity Advantage: 3-Pentylcyclopentyl Propionate Delivers 2.3-Fold Higher XLogP3 Than Cyclopentyl Propionate
3-Pentylcyclopentyl propionate exhibits a computed XLogP3 of 4.4, which is approximately 2.3-fold higher than that of the simpler analog cyclopentyl propionate (XLogP3 ≈ 1.9) and 1.8 units above methyl dihydrojasmonate (LogP ≈ 2.50) [1][2]. This logP differential translates to an estimated 200-fold greater partitioning into non-polar phases relative to cyclopentyl propionate under equilibrium conditions, based on the logP-ratio principle. The lipophilicity arises primarily from the 3-pentyl substituent on the cyclopentyl ring, which extends the hydrocarbon character of the molecule without increasing hydrogen-bonding capacity.
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 4.4 (PubChem computed) |
| Comparator Or Baseline | Cyclopentyl propionate (CAS 22499-66-7): XLogP3 ≈ 1.9; Methyl dihydrojasmonate (CAS 24851-98-7): LogP ≈ 2.50 |
| Quantified Difference | ΔXLogP3 ≈ +2.5 vs. cyclopentyl propionate; ΔLogP ≈ +1.9 vs. methyl dihydrojasmonate |
| Conditions | Computed values from PubChem XLogP3 3.0 algorithm and ChemicalBook database; not experimentally determined logP |
Why This Matters
Higher lipophilicity directly affects solvent selection, emulsion stability in fragrance formulations, and membrane permeability in any biological application context, making this ester the preferred choice when non-polar matrix compatibility or sustained release from lipophilic depots is required.
- [1] PubChem. (2025). Compound Summary: 3-Cyclopentylpropionic acid, pentyl ester (CID 530541). XLogP3-AA = 4.4. National Center for Biotechnology Information. View Source
- [2] ChemicalBook. (2025). Methyl Dihydrojasmonate (CAS 24851-98-7): LogP = 2.50. ChemicalBook Database. View Source
